molecular formula C17H16IN3O3S B2462151 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide CAS No. 723743-60-0

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide

Cat. No.: B2462151
CAS No.: 723743-60-0
M. Wt: 469.3
InChI Key: FSABZWAMVQMLEX-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, an iodine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 1,3-diketones with hydrazines under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, which can be carried out using iodine or iodine monochloride in the presence of an oxidizing agent.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the iodinated pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-chlorobenzene-1-sulfonamide

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activity. The combination of the pyrazole ring and sulfonamide group also contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABZWAMVQMLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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